6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It contains two halogen atoms: a bromine atom at position 6 and a chlorine atom at position 2, along with a methyl group at position 7. This unique structure allows for diverse applications in scientific research, including drug discovery, organic synthesis, and molecular biology studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,4-dichloro-5-bromopyrimidine as a starting material, which undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like sodium hypochlorite for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Heterocyclic Chemistry: It serves as a novel heterocyclic scaffold for studying the properties and applications of molecules containing rings with different elements.
Medicinal Chemistry: The compound is explored for its potential medicinal properties, including its use as a lead compound for drug development targeting various biological pathways.
Organic Synthesis: It is used in the synthesis of complex organic molecules, contributing to the development of new materials and pharmaceuticals.
Molecular Biology: The compound’s unique structure allows for its use in molecular biology studies, including the investigation of its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes. The presence of halogen atoms and the methyl group can affect its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound used in the preparation of tyrosine kinase inhibitors.
Pyrrolopyrazine Derivatives: Compounds with a pyrrole ring fused to a pyrazine ring, exhibiting various biological activities.
Ribociclib and Palbociclib: Selective CDK4/6 inhibitors featuring pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine moieties, respectively.
Uniqueness
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The methyl group at position 7 also introduces a non-aromatic carbon atom, potentially affecting the electronic properties of the molecule.
Biologische Aktivität
6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique chemical structure characterized by a bromine atom at the 6-position and a chlorine atom at the 2-position of the pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C7H5BrClN3, with a molecular weight of approximately 246.49 g/mol .
The biological activity of this compound is primarily attributed to its role as an inhibitor of various tyrosine kinases, which are crucial in cancer progression. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines and has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human hepatocellular carcinoma (HepG2) cells with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
MDA-MB-231 | 29 - 59 | Cell cycle arrest and pro-apoptotic protein upregulation |
HeLa | Variable | Disruption of microtubule dynamics |
Tyrosine Kinase Inhibition
The compound has shown promise as an inhibitor of several key tyrosine kinases involved in tumor growth and metastasis. In particular, it targets Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent kinase 2 (CDK2). Mechanistic studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The unique halogen substitutions in the structure of this compound play a critical role in its biological activity. Comparison with structurally similar compounds highlights how variations in halogen positioning can influence pharmacological effects.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
6-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at position 6 | Anticancer activity | Lacks bromine substitution |
5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidine | Bromine at position 5 | Potential kinase inhibitor | Different bromination site |
4-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidine | Bromine at position 4 | Antiviral properties | Different halogen positioning |
Synthetic Approaches
Various synthetic methods have been developed to produce this compound, focusing on optimizing yield and purity. The synthesis typically involves halogenation reactions followed by cyclization steps that form the pyrrolopyrimidine core .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAAGBRTPPZHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.